N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-Cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide scaffold substituted with a cycloheptyl group and a 1,3-oxazinan-2-ylmethyl moiety bearing a 3,4-dimethoxybenzenesulfonyl group.
Sulfonylation of 1,3-oxazinan-2-ylmethyl intermediates.
Amidation or coupling reactions with cycloheptylamine.
Final purification via crystallization or chromatography.
Characterization likely employs spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography, as demonstrated for structurally related compounds . Software such as SHELX and WinGX/ORTEP would facilitate structural refinement and visualization, ensuring accurate determination of bond lengths, angles, and crystal packing .
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7S/c1-30-18-11-10-17(14-19(18)31-2)33(28,29)25-12-7-13-32-20(25)15-23-21(26)22(27)24-16-8-5-3-4-6-9-16/h10-11,14,16,20H,3-9,12-13,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBXPYGVURNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: N-Cyclohexyl-N′-({3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3-Oxazinan-2-yl}methyl)ethanediamide
The closest structural analog () replaces the cycloheptyl group with a cyclohexyl substituent. Key comparative data are summarized below:
Structural Implications :
- Lipophilicity: The cycloheptyl group increases molecular weight and lipophilicity (predicted logP ~2.5 vs.
- Conformational Flexibility : Cycloheptyl’s larger, less rigid ring may adopt multiple conformations (e.g., chair, twist-boat), unlike cyclohexyl’s dominant chair conformation. This flexibility could influence binding to biological targets or catalytic sites .
- Crystal Packing : X-ray data (if available) might reveal differences in intermolecular interactions (e.g., van der Waals forces, hydrogen bonding) due to steric bulk, affecting solubility and stability .
Broader Context: Sulfonamide and Oxazinan Derivatives
While describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, its relevance lies in shared characterization methodologies (e.g., X-ray crystallography) and the utility of directing groups (e.g., sulfonamides) in metal-catalyzed reactions. However, the absence of a sulfonyl-oxazinan core limits direct comparability .
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